molecular formula C7H11NO3 B1345559 Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-86-2

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1345559
CAS No.: 59857-86-2
M. Wt: 157.17 g/mol
InChI Key: JFZRRXGXEHUJCI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a versatile 5-oxopyrrolidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of structures actively investigated for their biological activity, particularly in the development of novel anticancer and antimicrobial agents. Researchers are exploring this chemotype as a precursor for more potent compounds. Studies have shown that structurally similar 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit promising antiproliferative properties against human cancer cell lines, including multiple myeloma, and are being explored as novel proteasome inhibitors . Furthermore, related derivatives have demonstrated significant structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Clostridioides difficile , as well as drug-resistant fungal pathogens like Candida auris . The 5-oxopyrrolidine core is a privileged structure in the design of hydrazones and benzimidazole derivatives, which are known to interact with various biological targets through hydrogen bonding and other molecular interactions . This product is provided for research purposes as a key building block to support the synthesis and development of new therapeutic candidates. It is supplied with high purity and is characterized by standard spectroscopic methods. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-5(3-6(8)9)7(10)11-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZRRXGXEHUJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872043
Record name Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-86-2
Record name 1-Methyl-4-methoxycarbonyl-2-pyrrolidone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo-, methyl ester
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Record name Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
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Record name 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
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Preparation Methods

Reaction Overview

The most common method for synthesizing methyl 1-methyl-5-oxopyrrolidine-3-carboxylate involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid. This process typically employs strong oxidizing agents under controlled conditions to ensure high yield and purity.

Oxidizing Agents

Reaction Conditions

  • Temperature: The reaction is typically conducted at ambient or slightly elevated temperatures to prevent decomposition.
  • Pressure: Standard atmospheric pressure is sufficient for laboratory-scale synthesis.
  • Solvent: Methanol or water is commonly used as the solvent, providing a medium for the reaction and stabilizing intermediates.

Reaction Mechanism

The oxidation process involves:

  • Activation of the carboxylic acid group.
  • Formation of an intermediate lactam structure.
  • Conversion into this compound through esterification.

Michael Addition Reactions

Reaction Overview

Michael addition reactions have been explored for synthesizing similar pyrrolidinone derivatives. These involve nucleophilic addition to α,β-unsaturated carbonyl compounds.

Reaction Conditions

  • Solvent: Methanol is often used due to its ability to stabilize intermediates.
  • Temperature: Reactions are conducted at low temperatures (e.g., 0°C) to prevent side reactions.
  • Duration: Typical reaction times range from 12 to 24 hours.

Advantages

This method allows for selective formation of the desired product with minimal by-products under optimized conditions.

Industrial Production Methods

Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed. These reactors offer:

  • Precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
  • Enhanced reproducibility and scalability.

Optimized Conditions

Industrial setups focus on maximizing yield and purity by carefully controlling:

  • Reaction temperature (often elevated for faster kinetics).
  • Pressure (to maintain solvent stability).
  • Reactant ratios (to minimize waste).

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages
Oxidation of 1-Methylpyrrolidine KMnO₄, CrO₃ Ambient temperature High yield and purity
Michael Addition α,β-unsaturated carbonyls Methanol, low temperature Selective product formation
Continuous Flow Reactors Various Optimized industrial setup Scalability and reproducibility

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Reagents/ConditionsProductYieldReference
H₂SO₄, MeOH, reflux1-Methyl-5-oxopyrrolidine-3-carboxylic acid68%
NaOH, H₂O, refluxSame as aboveN/A
  • Mechanism : Acid-catalyzed hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by elimination of methanol.
  • Applications : The carboxylic acid product serves as a precursor for amidation and further derivatization .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester into a carbohydrazide intermediate, enabling cyclization reactions.

Reagents/ConditionsProductYieldReference
Hydrazine hydrate, propan-2-ol, reflux1-Methyl-5-oxopyrrolidine-3-carbohydrazide66%
  • Mechanism : Nucleophilic substitution at the ester carbonyl by hydrazine, forming a hydrazide.
  • Downstream Reactions : The hydrazide reacts with isocyanates or CS₂ to form thiadiazoles (e.g., 18 , 19 ) or carboxamides .

Nucleophilic Substitution

The ester group participates in nucleophilic substitutions with amines or alcohols.

Reagents/ConditionsProductYieldReference
Amines (e.g., methylamine), basic conditions1-Methyl-5-oxopyrrolidine-3-carboxamideN/A
Alcohols (e.g., ethanol), acid catalysisEthyl 1-methyl-5-oxopyrrolidine-3-carboxylateN/A
  • Key Insight : Transesterification reactions are pH-dependent and often require catalytic acids like H₂SO₄.

Reduction Reactions

The ketone group at the 5-position can be reduced to a hydroxyl group.

Reagents/ConditionsProductYieldReference
NaBH₄, MeOH1-Methyl-5-hydroxypyrrolidine-3-carboxylateN/A
LiAlH₄, THFSame as aboveN/A
  • Mechanism : Hydride transfer to the carbonyl carbon forms a secondary alcohol.
  • Limitations : Over-reduction of the ester group is avoided by selecting mild reducing agents like NaBH₄.

Condensation Reactions

The ketone group participates in cyclocondensation with bifunctional nucleophiles.

Reagents/ConditionsProductYieldReference
Hydrazine + CS₂, H₂SO₄1-Methyl-4-(thiadiazol-2-yl)pyrrolidin-2-one79%
Indoline-2,3-dione, refluxSpirocyclic oxindole derivatives73%
  • Applications : These reactions generate heterocyclic scaffolds with potential bioactivity .

Oxidation Reactions

Despite the pre-existing ketone, oxidation of the pyrrolidine ring or methyl groups is possible under harsh conditions.

Reagents/ConditionsProductYieldReference
KMnO₄, acidic conditions1-Methyl-5-oxopyrrolidine-3-carboxylic acid (via over-oxidation)N/A
  • Note : Oxidation is less common due to the stability of the ketone group.

Ring-Opening Reactions

The pyrrolidine ring can undergo cleavage under strongly acidic or basic conditions.

Reagents/ConditionsProductYieldReference
HCl, H₂O₂Linear carboxylic acid derivatives86%
  • Mechanism : Acid-catalyzed hydrolysis disrupts the ring, yielding chain-like structures .

Comparative Reactivity Table

Functional GroupReactivity Ranking (1 = most reactive)Preferred Reagents
Ester (C=O)1Hydrazine, amines, alcohols
Ketone (C=O)2NaBH₄, LiAlH₄
Pyrrolidine Ring3Strong acids/bases

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing nature of the carbonyl group enhances susceptibility to nucleophilic attack.
  • Steric Effects : The 1-methyl group slightly hinders nucleophilic access to the ester, necessitating prolonged reaction times .
  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to protic solvents.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is utilized as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as enzyme inhibitors, which may be beneficial in drug design for treating diseases such as cancer and neurodegenerative disorders.

Research indicates that this compound exhibits significant biological activities, including:

  • Antioxidant Properties : this compound has demonstrated the ability to protect cells from oxidative stress, which is crucial for preventing cellular aging and various diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
  • Anticancer Activity : Certain derivatives have been investigated for their cytotoxic effects against cancer cell lines, showing promise as alternative chemotherapeutic agents.

Anticancer Activity Study

A study involving various derivatives of this compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells when tested using MTT assays. The results indicated that specific modifications in the structure could enhance anticancer efficacy.

Neuroprotective Potential

Research into the neuroprotective effects of this compound revealed interactions with neurotransmitter systems, suggesting its potential role in treating neurodegenerative diseases. Further investigations are necessary to elucidate the specific pathways involved.

Transdermal Applications

This compound has been incorporated into transdermal patches for ondansetron delivery, indicating its utility in pharmaceutical formulations aimed at treating chemotherapy-induced nausea.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine Derivatives

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Methyl Methyl ester C₇H₁₁NO₃ 157.17 Intermediate for hydrazides, heterocycles
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 5-Chloro-2-hydroxyphenyl Methyl ester C₁₂H₁₂ClNO₄ 270.05 Melting point: 145–146°C; antimicrobial activity
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl Methyl ester C₁₀H₁₇NO₃ 199.25 Lipophilic analog; potential CNS drug candidate
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 2-Hydroxyphenyl Methyl ester C₁₂H₁₃NO₄ 235.24 Chelating properties; antioxidant activity
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Benzyl (R-configuration) Methyl ester C₁₃H₁₅NO₃ 233.26 Chiral building block for asymmetric synthesis
Ethyl 5-oxopyrrolidine-3-carboxylate None (parent compound) Ethyl ester C₇H₁₁NO₃ 157.17 Unsubstituted analog; lower bioactivity

Key Observations :

Substituent Effects on Bioactivity :

  • N-Methyl (target compound): Enhances metabolic stability compared to unsubstituted analogs (e.g., Ethyl 5-oxopyrrolidine-3-carboxylate) .
  • Aromatic Substituents (e.g., 2-hydroxyphenyl, benzyl): Improve binding to biological targets (e.g., enzymes, receptors) via π-π interactions .

Physicochemical Properties :

  • Lipophilicity : sec-Butyl and benzyl substituents increase logP values, enhancing blood-brain barrier penetration .
  • Melting Points : Electron-withdrawing groups (e.g., chloro, hydroxyl) elevate melting points due to hydrogen bonding .

Synthetic Utility :

  • The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids or conversion to hydrazides for further derivatization .
  • Chiral N-benzyl derivatives (e.g., (R)-isomer) are critical for enantioselective drug synthesis .

Biological Activity

Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (M5OP) is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with M5OP, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

M5OP is characterized by a five-membered ring structure containing nitrogen and oxygen, with the molecular formula C6H9NO3C_6H_9NO_3 and a molecular weight of 143.14 g/mol. The presence of both a carboxylic acid and a ketone functional group contributes significantly to its chemical reactivity and potential biological activity .

The biological activity of M5OP is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that M5OP may exert neuroprotective effects and interact with neurotransmitter systems, although detailed mechanisms remain to be fully elucidated . The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes may inhibit their activity, disrupting critical biological pathways.

Anticancer Activity

Recent research has highlighted the anticancer properties of M5OP derivatives. A study utilizing A549 human lung adenocarcinoma cells demonstrated significant cytotoxicity when treated with M5OP at a concentration of 100 µM for 24 hours. The viability of these cancer cells was notably reduced, indicating the compound's potential as an anticancer agent. Comparisons were made against cisplatin, a standard chemotherapeutic drug, revealing that M5OP derivatives exhibited structure-dependent anticancer activity .

Table 1: Anticancer Activity of M5OP Derivatives

CompoundViability (%)Comparison DrugReference
M5OP63.4Cisplatin
3,5-Dichloro-M5OP21.2Cisplatin
Ester derivative71.3Cisplatin

Antimicrobial Activity

In addition to anticancer effects, M5OP has been studied for its antimicrobial properties . Certain derivatives have shown promising activity against Gram-positive bacteria and drug-resistant fungal strains. A series of tests conducted on various microbial pathogens indicated that specific modifications to the M5OP structure could enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity of M5OP Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)Reference
M5OPStaphylococcus aureus32 µg/mL
Modified DerivativePseudomonas aeruginosa64 µg/mL

Case Studies

  • Neuroprotective Effects : Preliminary studies suggest that M5OP may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Research is ongoing to explore these effects in more detail, particularly regarding interactions with neurotransmitter systems.
  • Synthesis for Drug Development : The synthesis methods for M5OP have been optimized to facilitate the development of new pharmaceutical agents. Its unique structural features make it a valuable scaffold for designing novel bioactive compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are prepared by reacting dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides with NaHCO₃ in THF/H₂O, followed by reflux and purification . Key parameters include pH control, solvent selection (e.g., THF for solubility), and temperature (reflux at 60–80°C) to maximize yield (typically 70–85%).
  • Data Analysis : Monitor reaction progress via TLC and confirm product purity using elemental analysis and HPLC.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, characteristic carbonyl (C=O) signals appear at ~170–175 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and stereochemistry. Software like ORTEP-III visualizes anisotropic displacement ellipsoids .
    • Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm consistency.

Advanced Research Questions

Q. What strategies address low diastereoselectivity in pyrrolidinone carboxylate synthesis?

  • Challenges : Steric hindrance from substituents (e.g., aryl groups) and competing reaction pathways may reduce selectivity.
  • Solutions :

  • Use chiral auxiliaries or catalysts to enforce stereochemical control.
  • Optimize solvent polarity (e.g., DMF vs. THF) to favor transition-state alignment, as demonstrated in related pyrrolidinone syntheses .
    • Case Study : In methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, diastereoselectivity >90% was achieved using NaHCO₃-mediated neutralization in THF/H₂O .

Q. How are discrepancies between spectroscopic and crystallographic data resolved for pyrrolidinone derivatives?

  • Scenario : NMR may suggest planar conformations, while X-ray data reveal puckered ring geometries.
  • Approach :

  • Computational Modeling : Use Cremer-Pople parameters to quantify ring puckering .
  • Dynamic NMR : Probe ring-flipping barriers at variable temperatures to reconcile static (X-ray) and dynamic (NMR) data .
    • Example : For ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate, crystallography confirmed a nonplanar chair-like conformation, while NMR indicated rapid pseudorotation in solution .

Q. What advanced purification techniques mitigate byproduct formation in pyrrolidinone carboxylate synthesis?

  • Issue : Side reactions (e.g., over-alkylation) generate impurities during esterification or ring closure.
  • Methods :

  • Flash Chromatography : Optimize solvent gradients (e.g., hexane/EtOAc) to separate diastereomers.
  • Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate high-purity crystals, as shown in methyl 3-aryl-5-oxopyrrolidine-2-carboxylate isolation (97% purity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate
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Reactant of Route 2
Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

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